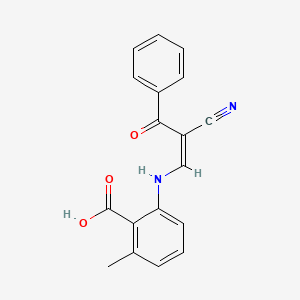

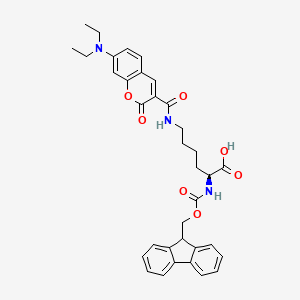

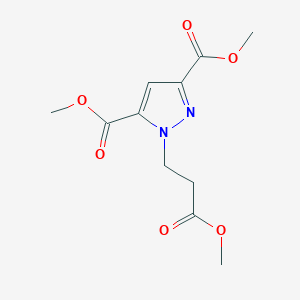

2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of azo dyes, antitumor activity, photolysis of amino acids, and the formation of molecular complexes. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of 6-amino-2-phenylbenzothiazole derivatives and 2,4,6-Tribromo-3-hydroxybenzoic acid . These processes typically include condensation reactions, reduction steps, and sometimes diazocoupling reactions, which are used to form azo dyes . The synthesis of the compound may similarly involve such steps, particularly the use of amines in diazocoupling reactions, which could be relevant for the formation of the nitrilo group.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with various functional groups contributing to their properties. For instance, the 1:1 complex of 2-aminobenzoic acid and 3-methyl-4-nitropyridine N-oxide is held together by hydrogen bonding . This suggests that the compound may also exhibit significant intermolecular interactions, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the photolysis of N-2,4-dinitrophenylamino-acids , which results in a mixture of products depending on the pH. The compound may also undergo photolysis or other reactions that are sensitive to environmental conditions. Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases indicates that the amino group in the compound could potentially react with various aldehydes or ketones to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the azo dye formed using 2-aminobenzoic acid has specific absorption characteristics , and the solubility of hydrochloride salts of 6-amino-2-phenylbenzothiazole derivatives is affected by the presence of different substituents . These findings suggest that the physical and chemical properties of "2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid" would be influenced by its functional groups, such as the nitrilo and methyl groups, as well as its overall molecular geometry.

Scientific Research Applications

Synthesis and Characterization

- 2-Amino-3-methylbenzoic acid, a related compound, has been synthesized through a series of chemical reactions, including hydrogenation and chlorination, for the preparation of complex molecules like Chloranthraniliprole (Zheng Jian-hong, 2012).

Organobase-catalyzed Reactions

- Organobase-catalyzed reactions using similar compounds have been explored for synthesizing various amino-arylbenzoic acid ester derivatives, demonstrating the versatility of these compounds in organic synthesis (M. Moustafa et al., 2014).

Dye Synthesis

- Compounds like ortho/para-aminobenzoic acids, related to the queried chemical, are used in synthesizing heterocyclic azo dyes, showing potential applications in the dye industry (Yuan‐yuan Wang et al., 2018).

Coordination Chemistry

- The reaction of 2-amino-3-methylbenzoic acid with specific metal cores has been studied, indicating the potential use of related compounds in coordination chemistry and material science (T. Gerber et al., 2003).

Host-Guest Chemistry

- Aromatic carboxylic acids, akin to 2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid, have been examined in host-guest complexation studies, suggesting their use in developing molecular recognition systems (Suzanna D. Kean et al., 1999).

Synthesis of Unnatural Amino Acids

- Aminobenzoic acids are utilized in synthesizing unique zwitterionic amino acids, illustrating the potential in the field of biochemistry and drug design (B. Trofimov et al., 2009).

Chiral Discrimination Studies

- Studies involving substituent effects and chiral discrimination using benzoic and aminobenzoic acids demonstrate their applicability in stereochemistry and chiral resolution processes (Susan E. Brown et al., 1993).

properties

IUPAC Name |

2-[[(Z)-2-cyano-3-oxo-3-phenylprop-1-enyl]amino]-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12-6-5-9-15(16(12)18(22)23)20-11-14(10-19)17(21)13-7-3-2-4-8-13/h2-9,11,20H,1H3,(H,22,23)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJBDPKRHIHP-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC=C(C#N)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/C=C(/C#N)\C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)